Methanone, bis(4-amino-3-nitrophenyl)-

Description

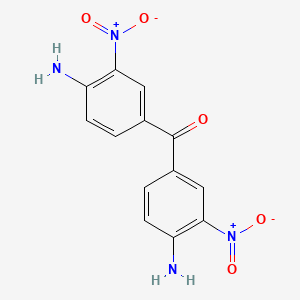

Methanone, bis(4-amino-3-nitrophenyl)- is a symmetric aromatic ketone derivative characterized by two 4-amino-3-nitrophenyl groups attached to a central carbonyl group. Its structure combines electron-withdrawing nitro (-NO₂) and electron-donating amino (-NH₂) substituents, which influence its electronic, thermal, and chemical properties. This compound is primarily utilized in synthetic organic chemistry as a precursor for pharmaceuticals, dyes, and advanced materials .

Properties

CAS No. |

19014-16-5 |

|---|---|

Molecular Formula |

C13H10N4O5 |

Molecular Weight |

302.24 g/mol |

IUPAC Name |

bis(4-amino-3-nitrophenyl)methanone |

InChI |

InChI=1S/C13H10N4O5/c14-9-3-1-7(5-11(9)16(19)20)13(18)8-2-4-10(15)12(6-8)17(21)22/h1-6H,14-15H2 |

InChI Key |

AHJQYSHDQYHUNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanone, bis(4-amino-3-nitrophenyl)- can be synthesized through a multi-step process. One common method involves the nitration of 4-aminobenzophenone to introduce nitro groups at the 3-position of the phenyl rings. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to avoid over-nitration.

Industrial Production Methods

In an industrial setting, the production of Methanone, bis(4-amino-3-nitrophenyl)- may involve large-scale nitration reactors with precise temperature and concentration controls. The process is followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methanone, bis(4-amino-3-nitrophenyl)- undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.

Substitution: Various electrophiles can be used, depending on the desired substitution product.

Major Products Formed

Reduction: The major product is Methanone, bis(4-amino-3-aminophenyl)-.

Substitution: Depending on the electrophile used, various substituted derivatives of Methanone, bis(4-amino-3-nitrophenyl)- can be formed.

Scientific Research Applications

Methanone, bis(4-amino-3-nitrophenyl)- has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methanone, bis(4-amino-3-nitrophenyl)- depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally or functionally related methanone derivatives is provided below, focusing on thermal stability, functional groups, applications, and synthesis.

Structural and Functional Group Comparisons

Thermal Stability and Crystallography

- Thermal Decomposition: di(1H-tetrazol-5-yl) methanone oxime decomposes at 288.7°C, while 5,5′-(hydrazonomethylene)bis(1H-tetrazole) decomposes at 247.6°C, attributed to hydrogen bonding and tetrazole ring stability . Methanone, bis(4-amino-3-nitrophenyl)- lacks reported decomposition data, but nitro groups typically reduce thermal stability compared to hydroxyl or methoxy-substituted analogs (e.g., BENZOPHENONE-11) .

- Crystallography: A related methanone derivative (Compound 4 in ) crystallizes in the orthorhombic space group Pbc2 with a density of 1.675 g·cm⁻³, stabilized by intermolecular H-bonds. Similar packing may occur in the target compound, though direct data are unavailable .

Spectroscopic Characterization

- FTIR and NMR (¹H, ¹³C) are standard for methanone derivatives. Steric hindrance in substituted indole-methanones () alters spectral peaks, suggesting the target’s -NH₂/-NO₂ groups would produce distinct signals .

Research Findings and Data Gaps

Thermal Stability : The target compound’s decomposition temperature remains unstudied. Comparisons suggest nitro groups may lower stability relative to tetrazole or hydroxylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.